molecular formula C13H9FN4O B5520049 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole

5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole

Cat. No. B5520049
M. Wt: 256.23 g/mol
InChI Key: HTULNQMBGZQBFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including compounds similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, involves various synthetic routes, often starting from cyanophenols or halophenols as main materials. A common method includes the reaction with sodium azide in the presence of suitable solvents and catalysts under controlled conditions to achieve high yields of the desired tetrazole derivatives (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is typically characterized using X-ray crystallography, revealing details about the crystalline form, space group, and cell parameters. The structure often shows that the tetrazole ring is essentially planar, with the substituent groups such as aryl rings at the 1- and 5-positions showing varying degrees of conjugation or twist relative to the tetrazole plane. Weak intermolecular interactions, such as C–H⋯O and C–H⋯N hydrogen bonds, are common, contributing to the stability of the crystal structure (Al-Hourani et al., 2020).

Scientific Research Applications

1. Fluorescent Probes Sensing pH and Metal Cations

A study by Tanaka et al. (2001) investigated compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole for their potential use as fluorescent probes. This research found that these compounds were sensitive to pH changes and selectively reacted with metal cations, offering utility in detecting magnesium and zinc ions (Tanaka et al., 2001).

2. Structural Analysis of Substituted Pyrazolines

Chopra et al. (2007) conducted a study on compounds related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, exploring their structural properties and interactions. This research provided insights into the conformation and intermolecular interactions of such compounds, which is valuable for understanding their behavior in various applications (Chopra et al., 2007).

3. Bio-Imaging Fluorescent Probe

Ye et al. (2014) synthesized a fluorogenic chemosensor for Al3+ detection, which could potentially be used for bio-imaging in human cervical HeLa cancer cell lines. This research highlights the application of such compounds in medical imaging and diagnostics (Ye et al., 2014).

4. Anaerobic Transformation in Environmental Studies

Genthner et al. (1989) used fluorophenols, similar to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole, to study the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes (Genthner et al., 1989).

5. Investigation into Biological Activity of Thiadiazole Derivatives

Budziak et al. (2019) explored the spectroscopic, theoretical, and biological aspects of 1,3,4-thiadiazole derivatives. This research sheds light on the potential pharmaceutical applications of compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole (Budziak et al., 2019).

6. Protein Fluorescence Labeling

Martínez-Aguirre et al. (2021) studied the complexation of phenylboronic acid with amino phenolic compounds for non-covalent protein fluorescence labeling. This research is relevant for understanding how similar compounds can be used in biochemical labeling and probing (Martínez-Aguirre et al., 2021).

7. Antitumor Activity

Leong et al. (2004) investigated the antitumor properties of certain benzothiazole derivatives, which are structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole. This study contributes to the understanding of the potential use of such compounds in cancer treatment (Leong et al., 2004).

properties

IUPAC Name

5-(4-fluorophenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTULNQMBGZQBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327074
Record name 5-(4-fluorophenoxy)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

634178-26-0
Record name 5-(4-fluorophenoxy)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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